molecular formula C12H11NO3 B14103372 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)- CAS No. 109853-54-5

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propenyl)-

Cat. No.: B14103372
CAS No.: 109853-54-5
M. Wt: 217.22 g/mol
InChI Key: MZFIOCKXBSMAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a phenyl group and a propenoyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the propenoyl group, converting it into a saturated propanoyl group.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles replace the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated propanoyl derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Uniqueness: 3-((E)-3-Phenyl-2-propenoyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of the propenoyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

109853-54-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

MZFIOCKXBSMAKY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.